An In-depth Technical Guide to O-Propylhydroxylamine Hydrochloride
An In-depth Technical Guide to O-Propylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
O-Propylhydroxylamine hydrochloride has emerged as a pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly those with therapeutic potential, has made a comprehensive understanding of its properties, synthesis, and applications indispensable for researchers in the field. This guide, designed for the discerning scientist, aims to provide a deep dive into the technical nuances of O-propylhydroxylamine hydrochloride, moving beyond a mere recitation of facts to an integrated understanding of its chemical behavior and practical utility. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a robust resource for both seasoned professionals and those new to the applications of this versatile compound.
Core Identity and Physicochemical Properties
O-Propylhydroxylamine hydrochloride is the hydrochloride salt of O-propylhydroxylamine, a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a propyl group. This structural modification significantly influences its reactivity and physical properties, making it a valuable tool in organic synthesis.
Molecular Formula: C₃H₁₀ClNO[2]
Molecular Weight: 111.57 g/mol [2]
Synonyms: O-propylhydroxylamine HCl, Propoxyamine hydrochloride
Physicochemical Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 159-160 °C (decomposition) | [3] |
| Solubility | Soluble in water | [3] |
| pKa (of parent amine) | Not experimentally determined for the free base. | [4] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic. | [4] |
Synthesis of O-Propylhydroxylamine Hydrochloride: A Strategic Overview
The synthesis of O-propylhydroxylamine hydrochloride can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired scale of production, available starting materials, and the specific purity requirements of the final product. A common and illustrative method involves the O-alkylation of a suitable oxime followed by hydrolysis. This approach is favored for its relatively mild conditions and the accessibility of the starting materials.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of O-Propylhydroxylamine Hydrochloride.
Detailed Experimental Protocol: Synthesis via Acetone Oxime
This protocol outlines a laboratory-scale synthesis of O-propylhydroxylamine hydrochloride starting from acetone. The underlying principle is the initial formation of acetone oxime, which is then O-alkylated using a propylating agent in the presence of a base. The resulting O-propyl acetone oxime is subsequently hydrolyzed under acidic conditions to yield the desired product.
Step 1: Acetone Oxime Formation
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.
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Add an equimolar amount of a suitable base (e.g., sodium carbonate) in portions to neutralize the hydrochloride.
-
To this solution, add acetone dropwise while maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetone oxime.
Step 2: O-Alkylation of Acetone Oxime
-
Dissolve the crude acetone oxime in an appropriate aprotic solvent (e.g., Dimethylformamide - DMF).
-
Add a slight excess of a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the oxime.
-
Once the deprotonation is complete (cessation of hydrogen evolution), add 1-propyl bromide (or another suitable propylating agent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product, O-propyl acetone oxime, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Acidic Hydrolysis and Product Isolation
-
Dissolve the crude O-propyl acetone oxime in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The hydrolysis regenerates acetone and forms O-propylhydroxylamine hydrochloride.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield O-propylhydroxylamine hydrochloride.
Applications in Drug Discovery and Development
The true value of O-propylhydroxylamine hydrochloride for medicinal chemists lies in its ability to introduce the O-propylhydroxylamine moiety into molecules. This functional group is a precursor to several key pharmacophores, most notably oximes and hydroxamic acids.
Formation of O-Propyl Oximes
O-propylhydroxylamine hydrochloride readily reacts with aldehydes and ketones to form stable O-propyl oximes. This reaction is a cornerstone of bioconjugation and the synthesis of various biologically active compounds. The formation of an oxime bond is highly chemoselective and proceeds under mild conditions, making it an ideal ligation strategy in complex molecular environments.
Caption: General reaction scheme for the formation of an O-propyl oxime.
Precursor to Hydroxamic Acids
Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)R functional group. They are potent metal chelators and are found in a variety of drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. O-propylhydroxylamine can be acylated to form O-propyl hydroxamic acids, which can then be deprotected to yield the final hydroxamic acid. The O-propyl group can serve as a protecting group during synthesis.
Role in the Synthesis of Bioactive Molecules
The hydroxylamine functionality is a key component in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, hydroxylamine derivatives are crucial intermediates in the production of certain antiviral and antibacterial agents.[5] The ability to introduce this functional group in a protected form, as with O-propylhydroxylamine hydrochloride, offers synthetic flexibility and control over reactivity.
Analytical Characterization
Ensuring the purity and identity of O-propylhydroxylamine hydrochloride is critical for its successful application. Several analytical techniques can be employed for its characterization.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | The ¹H NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and a broad signal for the amine protons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, and C-O stretching vibrations will be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A pre-column derivatization method is often employed as hydroxylamine itself lacks a strong UV chromophore.[6][7] |
| Gas Chromatography (GC) | Purity assessment, often after derivatization. | Derivatization is necessary to improve the volatility and thermal stability of the analyte.[8] |
Safety and Handling
O-Propylhydroxylamine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.[9] Avoid breathing dust.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[10] It is hygroscopic and should be protected from moisture.[4]
Conclusion
O-Propylhydroxylamine hydrochloride is a versatile and valuable reagent for the modern synthetic chemist. Its ability to serve as a stable and convenient source of the O-propylhydroxylamine moiety makes it an indispensable tool in the synthesis of oximes, hydroxamic acids, and other nitrogen-containing compounds with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
- Benchchem. (n.d.). O-Isopropylhydroxylamine hydrochloride.
- ChemScene. (n.d.). 4490-81-7 | O-Isopropylhydroxylamine hydrochloride.
- Pharmazone. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.
- Chemical-Suppliers.com. (n.d.). O-Propylhydroxylamine hydrochloride | CAS 6084-54-4.
- PubChem. (n.d.). O-propylhydroxylamine hydrochloride.
- Chem-Impex International, Inc. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.
- BLD Pharm. (n.d.). 4490-81-7|O-Isopropylhydroxylamine hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis.
- Sigma-Aldrich. (n.d.). O-Isopropylhydroxylamine hydrochloride | 4490-81-7.
- Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
- Fisher Scientific. (2022). SAFETY DATA SHEET.
- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
Sources
- 1. O-Propylhydroxylamine hydrochloride | CAS 6084-54-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. O-Isopropylhydroxylamine hydrochloride | 4490-81-7 [sigmaaldrich.com]
